molecular formula C23H29N3O3 B5045189 N-(3-methoxyphenyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]propanamide

N-(3-methoxyphenyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]propanamide

Cat. No.: B5045189
M. Wt: 395.5 g/mol
InChI Key: WUZGSCMXMQBODV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-methoxyphenylamine and 3-pyridin-4-ylpropanoic acid. These intermediates are then subjected to coupling reactions, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]propanamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]acetamide
  • N-(3-methoxyphenyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]butanamide

Uniqueness

N-(3-methoxyphenyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-29-21-4-2-3-20(17-21)25-22(27)7-5-19-11-15-26(16-12-19)23(28)8-6-18-9-13-24-14-10-18/h2-4,9-10,13-14,17,19H,5-8,11-12,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZGSCMXMQBODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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